molecular formula C7H6FNO3 B13933195 6-Amino-2-fluoro-3-hydroxybenzoic acid

6-Amino-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B13933195
M. Wt: 171.13 g/mol
InChI Key: RCCKVCQYEICECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-fluoro-3-hydroxybenzoic acid (CAS: 1785173-26-3) is a fluorinated benzoic acid derivative with amino (-NH₂), fluoro (-F), and hydroxy (-OH) substituents at positions 6, 2, and 3, respectively. Its molecular formula is C₇H₆FNO₃, and it exhibits a molecular weight of 173.12 g/mol.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

6-amino-2-fluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

RCCKVCQYEICECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-fluoro-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-fluoro-3-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of 6-Amino-2-fluoro-3-hydroxybenzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 6-Amino-2-fluoro-3-oxobenzoic acid.

    Reduction: 6-Alkylamino-2-fluoro-3-hydroxybenzoic acid.

    Substitution: 6-Amino-2-methoxy-3-hydroxybenzoic acid.

Scientific Research Applications

6-Amino-2-fluoro-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Amino-2-fluoro-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their function. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 6-amino-2-fluoro-3-hydroxybenzoic acid and similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Amino-2-fluoro-3-hydroxybenzoic acid 6-NH₂, 2-F, 3-OH C₇H₅FNO₃ 173.12 High polarity, hydrogen bonding
6-Amino-2-chloro-3-fluorobenzoic acid 6-NH₂, 2-Cl, 3-F C₇H₄ClFNO₂ 203.57 Increased electronegativity, lipophilic
6-Amino-3-fluoro-2-methylbenzoic acid 6-NH₂, 3-F, 2-CH₃ C₈H₈FNO₂ 169.15 Enhanced lipophilicity (methyl group)
4-Amino-3-hydroxybenzoic acid 4-NH₂, 3-OH C₇H₇NO₃ 153.13 Positional isomer, altered acidity
6-Fluoro-2-formyl-3-hydroxybenzoic acid 6-F, 2-CHO, 3-OH C₈H₅FO₄ 184.12 Formyl group increases reactivity

Physicochemical Properties

Substituent positions and types significantly influence properties such as solubility, acidity (pKa), and lipophilicity (LogP):

Property Target Compound 6-Amino-2-chloro-3-F 4-Amino-3-OH 6-F-formyl-3-OH
Estimated pKa (COOH) ~2.5 ~2.8 ~2.3 ~2.1 (formyl EWG*)
LogP ~0.5 ~1.2 ~0.3 ~0.7
Solubility Moderate (polar groups) Low (Cl, F) High (meta-OH) Moderate (CHO)

*EWG = Electron-withdrawing group.

Key Observations :

  • Positional Isomerism: 4-Amino-3-hydroxybenzoic acid, a positional isomer, has distinct electronic effects due to the amino group at position 4, which may alter hydrogen-bonding patterns compared to the target compound .
  • Functional Group Reactivity: The formyl group in 6-fluoro-2-formyl-3-hydroxybenzoic acid introduces aldehyde reactivity (e.g., nucleophilic addition), absent in the amino-substituted target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.